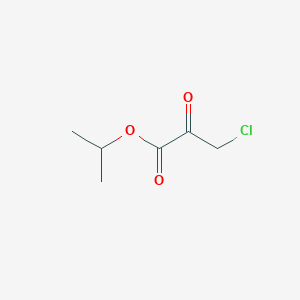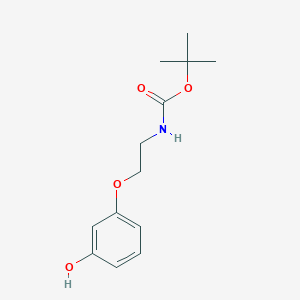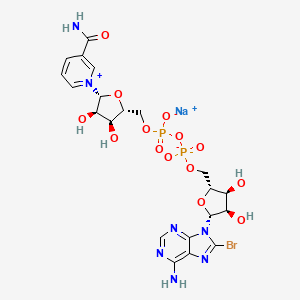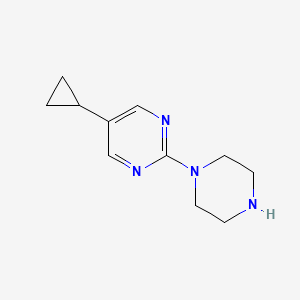![molecular formula C9H9NO4 B13925018 4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- is a heterocyclic compound that features a fused pyridine and pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- typically involves multicomponent reactions (MCRs). One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines .
Aplicaciones Científicas De Investigación
2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic applications include treatments for bacterial infections and oxidative stress-related diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
Uniqueness
2H-Pyrano[2,3-c]pyridine-8-carboxylic acid, 3,4-dihydro-4-hydroxy- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its fused ring system provides stability and reactivity that are advantageous in various applications .
This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
4-hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-6-2-4-14-8-5(6)1-3-10-7(8)9(12)13/h1,3,6,11H,2,4H2,(H,12,13) |
Clave InChI |
YRTBVVLBHPRWQK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1O)C=CN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)







![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)


![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
